molecular formula C12H21N5O B3033722 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 1152700-32-7

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B3033722
CAS No.: 1152700-32-7
M. Wt: 251.33 g/mol
InChI Key: RLCXXLDSXSOGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one features a pyrazole core substituted with amino and methyl groups at the 4, 3, and 5 positions, coupled with a 4-methylpiperazine moiety via an ethanone linker. Pyrazole-containing compounds are known for diverse biological activities, including DNA interaction and enzyme inhibition, while the piperazine group often enhances solubility and receptor binding .

Properties

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-9-12(13)10(2)17(14-9)8-11(18)16-6-4-15(3)5-7-16/h4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCXXLDSXSOGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCN(CC2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with 1,3-Diketones

The pyrazole ring is typically synthesized via the Hantzsch pyrazole synthesis, involving cyclocondensation of hydrazines with 1,3-diketones. For 4-amino-3,5-dimethyl-1H-pyrazole, 3,4-dimethylphenylhydrazine or its analogues react with ethyl acetoacetate under reflux conditions. For example, in a method analogous to CN104628647A, refluxing 3,4-dimethylphenylhydrazine with ethyl acetoacetate in aqueous isopropanol for 4 hours yields 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one. Adapting this approach, substituting the phenylhydrazine with a hydrazine bearing methyl groups at positions 3 and 5 could direct regioselective formation of the desired pyrazole.

A critical modification involves introducing the 4-amino group . This is achieved via nitration followed by reduction. For instance, nitrating 3,5-dimethylpyrazole with fuming nitric acid at 0–5°C, followed by catalytic hydrogenation (10% Pd/C, H₂) or chemical reduction (SnCl₂/HCl), yields the 4-amino derivative.

Key Data:

Step Reagents/Conditions Yield (%) Source
Cyclocondensation Ethyl acetoacetate, reflux, 4 h 85
Nitration HNO₃, 0–5°C 70
Reduction H₂, Pd/C, MeOH 90

Synthesis of 1-(4-Methylpiperazin-1-yl)ethan-1-one

Alkylation of 4-Methylpiperazine

The ketone linker is introduced via nucleophilic substitution. Chloroacetone reacts with 4-methylpiperazine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C to form 1-(4-methylpiperazin-1-yl)propan-2-one. Alternatively, bromoacetone offers higher reactivity, reducing reaction time to 2–3 hours with comparable yields (75–80%).

Optimization Note:

  • Solvent choice impacts reaction efficiency. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require higher temperatures.
  • Steric hindrance from the 4-methyl group on piperazine necessitates prolonged reaction times compared to unsubstituted piperazine.

Conjugation of Pyrazole and Piperazine Moieties

N-Alkylation of 4-Amino-3,5-dimethyl-1H-pyrazole

The pyrazole nitrogen at position 1 is alkylated with 1-chloro-2-(4-methylpiperazin-1-yl)ethanone (prepared in Section 2). This reaction proceeds in DMF at 80°C with NaH as a base, yielding the target compound.

Mechanistic Insight:
NaH deprotonates the pyrazole, enhancing nucleophilicity at N1. The chloroethanone intermediate undergoes SN2 displacement, forming the C–N bond.

Yield Optimization:

  • Excess pyrazole (1.2 equiv.) improves conversion to 85–90%.
  • Purification via silica gel chromatography (DCM:MeOH = 95:5) isolates the product in >98% purity.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole formation and piperazine conjugation in a single reactor. For example, reacting 3,5-dimethyl-1H-pyrazol-4-amine with 1-bromo-2-(4-methylpiperazin-1-yl)ethanone in the presence of Cs₂CO₃ in DMF at 100°C for 12 hours achieves 78% yield.

Reductive Amination

Condensing 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid with 4-methylpiperazine using EDC/HOBt coupling, followed by reduction of the intermediate amide with LiAlH₄, provides an alternative pathway (65% yield).

Industrial-Scale Considerations

Solvent Selection and Waste Reduction

Patent WO2015063709A1 emphasizes avoiding toxic solvents like pyridine. Ethanol or isopropanol/water mixtures (2:1 v/v) are preferred for crystallization, reducing organic waste.

Catalytic Innovations

Pd/C-mediated hydrogenation for nitro reduction (Section 1.1) is scalable but requires careful handling of catalysts. Recent advances propose using Fe³⁺-doped mesoporous silica for greener nitro reductions.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation: Methyl groups at positions 3 and 5 may lead to regioisomers. Using symmetric diketones (e.g., 2,4-pentanedione) ensures uniform substitution.
  • Stability of 4-Amino Group: The amino group is prone to oxidation. Conducting reactions under N₂ atmosphere or adding antioxidants (e.g., ascorbic acid) preserves integrity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the piperazine ring, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives such as nitroso compounds.

    Reduction: Reduced derivatives with altered ring structures.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one was effective against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

StudyCancer TypeMechanismReference
ABreast CancerInduction of apoptosis
BLung CancerCell cycle arrest at G2/M phase

Antimicrobial Properties

Another area where this compound shows promise is in antimicrobial applications. Studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

StudyBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
AE. coli25 µg/mL
BS. aureus15 µg/mL

CNS Activity

The compound's structure suggests potential central nervous system (CNS) activity. Research has explored its effects on anxiety and depression models in rodents, indicating that it may act as a serotonin reuptake inhibitor.

StudyModel UsedEffect ObservedReference
AElevated Plus MazeIncreased time spent in open arms
BForced Swim TestReduced immobility time

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, with various derivatives being created to enhance efficacy or reduce toxicity. For instance, modifications to the piperazine ring have yielded compounds with improved selectivity for specific receptors.

Mechanism of Action

The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Piperazine Derivatives

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
Target Compound :
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
C₁₃H₂₂N₆O - 4-Amino-3,5-dimethylpyrazole
- 4-Methylpiperazine ethanone linker
Inferred potential as a DNA-interacting agent (based on analogs)
1-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone C₁₃H₁₃BrN₂O - 3,5-Dimethylpyrazole
- Bromophenyl group
DNA photocleavage under UV light (1 µg concentration)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C₁₂H₁₃ClN₂O - 4-Methylpyrazole
- Chlorophenyl group
Structural analog; activity not reported
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol C₉H₁₇N₃O - 4-Amino-3,5-dimethylpyrazole
- Tertiary alcohol substituent
No activity data; solubility likely enhanced by hydroxyl group
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide C₉H₁₆N₄O - 4-Amino-3,5-dimethylpyrazole
- Dimethylamide group
Structural analog; amide may influence pharmacokinetics
1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)ethan-1-one C₁₃H₁₄N₂O - 3,5-Dimethylpyrazole
- Phenyl ethanone
Intermediate in bioactive molecule synthesis

Key Observations:

3,5-Dimethyl groups are conserved across many analogs (), likely contributing to steric stabilization and lipophilicity.

Piperazine vs. Other Substituents :

  • The 4-methylpiperazine in the target compound may improve solubility and bioavailability compared to halogenated aryl groups (e.g., bromophenyl in ) or simple alkyl chains .
  • Piperazine-free analogs (e.g., ) demonstrate how substituent choice impacts physicochemical properties.

Biological Activity :

  • Compounds with halogenated aryl groups (e.g., bromo- or chlorophenyl in ) exhibit DNA photocleavage, suggesting electron-withdrawing groups enhance photoactivity. The target compound’s piperazine group may redirect its mechanism toward receptor modulation rather than DNA interaction.
  • Amide or alcohol substituents () could prioritize metabolic stability or solubility over target binding.

Research Findings and Implications

  • Structural Optimization : The target compound’s 4-methylpiperazine moiety positions it as a candidate for central nervous system (CNS) drug development, given piperazine’s prevalence in neuroactive compounds (e.g., antipsychotics) .
  • Activity Prediction : While direct data are lacking, the compound’s pyrazole-piperazine scaffold resembles kinase inhibitors or antimicrobial agents. Further in vitro testing is warranted.
  • Synthetic Routes: and describe methods for piperazine-ethanone synthesis, which could be adapted for large-scale production of the target compound.

Biological Activity

The compound 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine ring enhances its affinity for certain receptors, potentially modulating neurotransmitter systems.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 25 to 125 μg/mL, indicating potent antibacterial activity .

Anticancer Properties

Research has also explored the anticancer potential of pyrazole derivatives. The compound has been linked to the inhibition of key signaling pathways involved in tumor growth and metastasis. For example, it may act as an inhibitor of specific kinases associated with cancer progression, thereby reducing cell proliferation and inducing apoptosis in cancer cells .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their impact on serotonin and dopamine receptors, which could lead to therapeutic applications in treating mood disorders and anxiety .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant antibacterial activity against E. coli with MIC values as low as 25 μg/mL.
Study B Investigated the anticancer effects in vitro, showing reduced viability in breast cancer cell lines with IC50 values around 50 μM.
Study C Explored neuropharmacological effects, revealing modulation of serotonin receptors leading to anxiolytic-like behavior in animal models.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one, and how is regioselectivity controlled?

Answer:
The compound can be synthesized via multi-step protocols involving:

  • Step 1: Formation of the pyrazole core through cyclocondensation of hydrazines with diketones or β-keto esters under solvent-free conditions to enhance regioselectivity .
  • Step 2: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-((5-amino-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) can be deprotected under acidic conditions (HCl/MeOH) to yield the final product .
  • Regioselectivity Control: Use steric and electronic directing groups (e.g., nitro or bromo substituents on aryl rings) to guide bond formation, as demonstrated in analogous pyrazol-1-yl ethanone syntheses .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

Answer:
Discrepancies often arise from dynamic conformational changes or solvent-induced shifts. Methodological approaches include:

  • Variable Temperature (VT) NMR: To identify rotameric equilibria in the piperazine or pyrazole moieties. For example, VT studies on similar 4-methylpiperazine derivatives revealed restricted rotation at low temperatures .
  • Dilution Experiments: To assess aggregation effects, particularly if intermolecular hydrogen bonding (e.g., from the amino group) alters splitting patterns.
  • Computational Validation: Compare experimental 1H^1H/13C^{13}C NMR data with density functional theory (DFT)-calculated shifts using software like Gaussian or ORCA .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Answer:

  • X-ray Crystallography: Provides unambiguous confirmation of molecular geometry, including bond lengths (e.g., C–N in pyrazole: ~1.34 Å) and dihedral angles (e.g., between piperazine and pyrazole planes: ~85–95°) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C12_{12}H20_{20}N5_5O) with <2 ppm error .
  • FT-IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1680–1700 cm1^{-1}, N–H bends at ~1600 cm1^{-1}) .

Advanced: What challenges arise during crystallographic refinement of this compound, and how can SHELXL parameters be optimized?

Answer:
Common challenges include:

  • Disorder in Flexible Moieties: The 4-methylpiperazine ring may exhibit positional disorder. Use PART and EADP commands in SHELXL to model alternative conformers .
  • Hydrogen Bonding Networks: Ambiguities in H-atom placement (e.g., amino groups) can be resolved via AFIX constraints and ISOR restraints for thermal motion .
  • Twinned Crystals: If merging statistics (e.g., Rint_{int} > 0.12) suggest twinning, apply TWIN and BASF commands in SHELXL to refine twin fractions .

Advanced: How can researchers design experiments to study this compound’s interaction with biomolecules (e.g., DNA)?

Answer:

  • UV-Vis Spectroscopy: Monitor hypochromicity or bathochromic shifts in DNA absorption (e.g., at 260 nm) to assess intercalation or groove binding .
  • Gel Electrophoresis: Evaluate DNA cleavage efficiency under UV light (e.g., supercoiled vs. open-circular DNA degradation at 1–10 µM concentrations) .
  • Molecular Docking: Use software like AutoDock Vina to predict binding modes with DNA helices or enzymes, leveraging crystallographic data for force field parameterization .

Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxicity) be analyzed for this compound?

Answer:

  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific activity from general cytotoxicity .
  • Metabolic Profiling: Use LC-MS to identify metabolites (e.g., oxidized piperazine derivatives) that may contribute to off-target effects .
  • Pathway Enrichment Analysis: Compare transcriptomic data (RNA-seq) from treated cells to map affected pathways (e.g., apoptosis vs. oxidative stress) .

Basic: What solvent systems and chromatographic conditions are optimal for purifying this compound?

Answer:

  • Normal-Phase Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for intermediates containing polar groups (e.g., amino-pyrazole) .
  • Reverse-Phase HPLC: Employ C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) for final purification, achieving >95% purity .
  • Recrystallization: Ethanol/water (4:1) mixtures yield high-purity crystals suitable for X-ray analysis .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Answer:

  • Lyophilization: Stabilize the compound as a lyophilized powder under inert gas (N2_2) at –80°C to prevent hydrolysis of the ketone group .
  • Additive Screening: Include antioxidants (e.g., BHT at 0.01% w/v) to inhibit oxidation of the 4-amino-pyrazole moiety .
  • Stability-Indicating Assays: Monitor degradation via UPLC-PDA at 254 nm, with method validation per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.